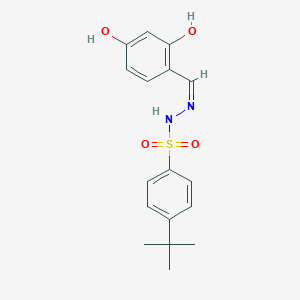
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzenesulfonohydrazide
Vue d'ensemble
Description
The compound “4-tert-butyl-N’-(2,4-dihydroxybenzylidene)benzenesulfonohydrazide” is a type of hydrazide . Hydrazides play a vital role in making biologically active compounds in various fields of chemistry . They determine antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . The diversely substituted hydrazones were obtained by refluxing different substituted aromatic aldehydes with 4-(tBu)benzohydrazide in the presence of methanol and glacial acetic acid with continuous stirring .Molecular Structure Analysis
The molecular structure of this compound can be deduced with the help of High-Resolution Electron Impact Ionization Mass Spectrometry (HREI-MS) and Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy .Chemical Reactions Analysis
The synthesized derivatives of this compound demonstrated good inhibitory activities in the range of IC50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC50 = 21.14 ± 0.425 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields of chemistry. More research could also be conducted to gain insight into the participation of different substituents in synthesized derivatives on the binding interactions with the urease enzyme .
Propriétés
IUPAC Name |
4-tert-butyl-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(2,3)13-5-8-15(9-6-13)24(22,23)19-18-11-12-4-7-14(20)10-16(12)21/h4-11,19-21H,1-3H3/b18-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCXSJVTMZYFFO-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[(4-chlorophenyl)thio]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3728096.png)
![methyl [2-ethoxy-4-({2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B3728101.png)
![{2-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3728105.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3728112.png)

![4-[2-({2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B3728128.png)
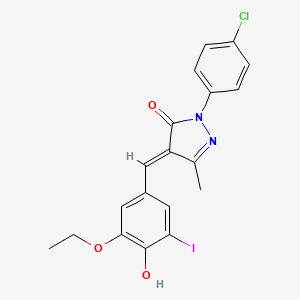

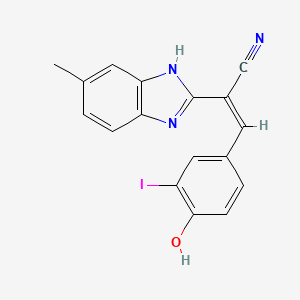
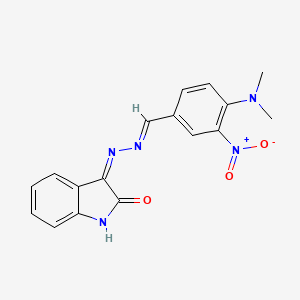
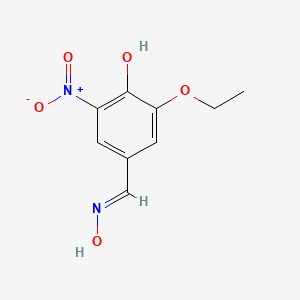

![4-(benzyloxy)-3-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728168.png)
